molecular formula C25H33N5O11S2 B570198 Cefpodoxime Proxetil Isopropylcarbamate CAS No. 1192365-87-9

Cefpodoxime Proxetil Isopropylcarbamate

Cat. No.: B570198
CAS No.: 1192365-87-9
M. Wt: 643.683
InChI Key: BVYVVPBBTOLQNJ-WQXHCFAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefpodoxime Proxetil Isopropylcarbamate is a derivative of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections .


Synthesis Analysis

The synthesis of this compound involves the reaction of Cefpodoxime Proxetil with isopropyl chloroformate in the presence of N-methyl morpholine .


Molecular Structure Analysis

The molecular formula of this compound is C25H33N5O11S2 . The molecular weight is 643.69 .


Chemical Reactions Analysis

Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime .


Physical and Chemical Properties Analysis

This compound has a melting point of 98 - 101°C . It is slightly soluble in acetonitrile, chloroform, and methanol .

Scientific Research Applications

Antibacterial Efficacy and Pharmacokinetics

Antibacterial Activity and Tissue Penetration : Cefpodoxime Proxetil has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with high stability in the presence of β-lactamases. Its efficacy in treating upper respiratory tract infections stems from its ability to reach significant concentrations in tonsils, lung parenchyma, and bronchial mucosa, surpassing the minimum inhibitory concentrations (MICs) for respiratory pathogens. Clinical studies have demonstrated its effectiveness in treating pharyngotonsillitis and acute sinusitis, with high rates of bacterial eradication in cases involving pathogens like Haemophilus influenzae, Streptococci, and Moraxella catarrhalis (E. Bergogne-Bérézin, 2012).

Pharmacokinetic Profile : Cefpodoxime Proxetil is a prodrug de-esterified in vivo to its active form, cefpodoxime. Studies have highlighted its pharmacokinetics, including average peak plasma concentrations and half-life, indicating favorable bioavailability and tissue transfer potential. The absorption of cefpodoxime proxetil is enhanced by food, making it suitable for oral administration with meals (M. Borin, 2012).

Research on Formulation and Delivery

Extended-Release Matrix Tablets : Research aimed at developing extended-release formulations using biodegradable polysaccharides such as hydroxypropyl methylcellulose and sodium alginate has been conducted. These formulations aim to achieve pH-independent release over 24 hours, suitable for once-daily administration, with in vitro and in vivo evaluations confirming their extended-release profile and antimicrobial efficacy (A. Mujtaba, K. Kohli, 2016).

Solid Inclusion Complexes : Studies have explored the formation of solid inclusion complexes with beta-cyclodextrin to enhance the aqueous solubility and dissolution rate of cefpodoxime proxetil. These complexes have shown improved solubility and in vitro antibacterial activity against Neisseria gonorrhoeae strains, indicating potential for enhanced therapeutic effectiveness (S. Bhargava, G. P. Agrawal, 2008).

Clinical Significance and Applications

Pediatric Applications : Cefpodoxime Proxetil's suitability for pediatric use, especially in treating common infectious diseases, has been a subject of significant research. Its pharmacological properties, including wide tissue distribution and long plasma half-life, make it a recommended option in treatment guidelines for various pediatric infections (Guocheng Zhang, Z. Fu, Xin Sun, 2019).

Lower Respiratory Tract Infections : The effectiveness of Cefpodoxime Proxetil in treating lower respiratory tract infections has been confirmed through clinical trials, showing comparable efficacy to other antibiotics such as amoxicillin and amoxicillin/clavulanic acid. Its potent antibacterial activity against pathogens involved in these infections highlights its utility as a first-choice drug (A. Geddes, 2012).

Mechanism of Action

Target of Action

Cefpodoxime Proxetil Isopropylcarbamate, also known as Cefpodoxime, is an oral third-generation cephalosporin antibiotic . It is effective against most Gram-positive and Gram-negative bacteria . The primary targets of Cefpodoxime are the penicillin-binding proteins (PBPs) located in the bacterial cell wall .

Mode of Action

Cefpodoxime works by inhibiting the synthesis of the bacterial cell wall . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3 (PBP3), which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This results in the weakening of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

This compound is a prodrug . It is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . This process allows the drug to be absorbed and become active in the body.

Pharmacokinetics

This compound is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration, approximately 50% of the administered Cefpodoxime dose is absorbed systemically . Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered Cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of Cefpodoxime in vivo .

Result of Action

The bactericidal activity of Cefpodoxime results from its inhibition of cell wall synthesis . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This leads to the weakening of the bacterial cell wall, causing cell lysis and death .

Action Environment

The absorption and efficacy of Cefpodoxime can be influenced by the environment in the gastrointestinal tract. For instance, the presence of food can increase the absorption of the drug . Therefore, the action, efficacy, and stability of Cefpodoxime can be influenced by factors such as diet and gastrointestinal health.

Safety and Hazards

Cefpodoxime Proxetil may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Cefpodoxime Proxetil Isopropylcarbamate interacts with various enzymes and proteins in the body. It primarily targets penicillin-binding proteins (PBPs) located within the bacterial cell wall . PBPs are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By binding to these proteins, this compound inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall instability and ultimately, bacterial cell death .

Cellular Effects

This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . This disruption can affect various cellular processes, including cell division and growth. It does not work against viral infections .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis in susceptible bacteria. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The drug is stable and does not degrade quickly, allowing it to exert its antibacterial effects over a prolonged period . Resistance to this compound can develop over time, primarily through the production of beta-lactamase enzymes by bacteria, which can hydrolyze the antibiotic and render it ineffective .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Lower doses may be sufficient to inhibit the growth of susceptible bacteria, while higher doses may be required for more resistant strains. High doses can also lead to adverse effects. In acute rodent toxicity studies, a single 5 g/kg oral dose produced no adverse effects .

Metabolic Pathways

This compound is a prodrug that is metabolized in the body to its active form, cefpodoxime . This metabolic process primarily occurs in the gastrointestinal tract, where the drug is absorbed and de-esterified . The rate of metabolic degradation of this compound to its active moiety i.e. cefpodoxime was determined in serum, liver, and intestinal S9 fraction of normal male Wistar rats .

Transport and Distribution

After oral administration, this compound is absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily eliminated through renal excretion . The drug’s distribution within cells and tissues can be influenced by various factors, including its lipophilicity, protein binding capacity, and the presence of active transport systems .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its primary site of action is within the bacterial cell, where it binds to penicillin-binding proteins in the cell wall . The drug must first cross the bacterial cell envelope, which includes the outer membrane in Gram-negative bacteria, to reach this target.

Properties

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16-/t13?,17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYVVPBBTOLQNJ-WQXHCFAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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